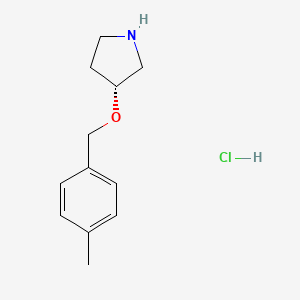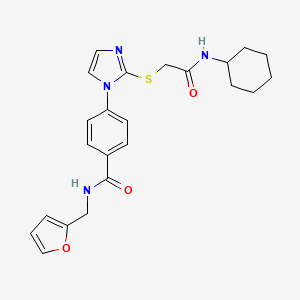
6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as 6-Chloro-ETDA, is an important intermediate compound in the synthesis of a variety of pharmaceuticals and other chemicals. 6-Chloro-ETDA is a white crystalline solid with a melting point of 128°C and a density of 1.43 g/cm3. It is soluble in water, ethanol, and acetone, and is insoluble in ether and benzene. 6-Chloro-ETDA is a versatile and widely used compound in the synthesis of a variety of pharmaceuticals and other chemicals.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis in Supramolecular Chemistry
6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is used in microwave-assisted synthesis of pyrazolyl bistriazines, which are promising in supramolecular chemistry. These compounds have potential for hydrogen bonds and complexation with metals, and can be utilized in the preparation of extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).
Synthesis of Dendrimeric Complexes
This compound is involved in the synthesis of dendrimeric melamine cored complexes with applications in magnetic behavior studies. These complexes have been synthesized and characterized using various techniques, including NMR and IR spectroscopy, and show potential as low-spin distorted octahedral complexes (Uysal & Koç, 2010).
Environmental Contamination Studies
Research on s-triazine compounds like 6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine focuses on environmental concerns. A study on Rhodococcus corallinus highlights the microbial transformation of s-triazines, which is important in understanding environmental contamination and biodegradation processes (Mulbry, 1994).
Development of UV Light Absorbing Derivatives
This chemical is also used in the synthesis of UV light-absorbing derivatives. The study describes the improved synthesis of such derivatives, which are significant in the development of UV protection materials (Jiang, Wang, & Li, 2008).
Creation of Copper(II) Complexes
Research involving the creation of copper(II) complexes using 6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has been conducted. These complexes have been fully characterized, offering insights into their potential applications in various chemical processes (Chu et al., 2011).
Mecanismo De Acción
Target of Action
The compound might interact with a specific protein or a group of proteins in the cell, which are crucial for its mechanism of action .
Mode of Action
The mode of action of this compound involves its interaction with its target proteins. It binds to these proteins and modulates their activity, leading to a series of biochemical reactions
Biochemical Pathways
The biochemical pathways affected by this compound depend on its target of action. Once the compound interacts with its target, it can modulate the activity of the target protein, thereby affecting the biochemical pathway in which the target protein is involved . The downstream effects of this modulation would depend on the specific role of the target protein in the cell.
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the bodyThese properties significantly impact the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from the modulation of protein activity to the initiation of a cascade of biochemical reactions .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interaction with its target, and its overall activity .
Propiedades
IUPAC Name |
6-chloro-2-N,4-N-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-3-26-15-11-7-5-9-13(15)21-18-23-17(20)24-19(25-18)22-14-10-6-8-12-16(14)27-4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVLZBJJCRCRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2773998.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2773999.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2774004.png)

![Tert-butyl 7-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2774006.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid](/img/structure/B2774008.png)
![N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide](/img/structure/B2774010.png)
![N-benzyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774011.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2774013.png)
![2-{[4-(2-chlorophenyl)piperazin-1-yl]carbonyl}-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2774014.png)
![2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B2774018.png)